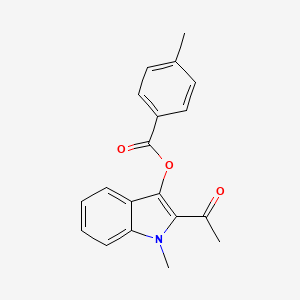
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate, also known as AMBI, is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is not fully understood. However, it has been suggested that 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate may exert its pharmacological effects by modulating the activity of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in the brain. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its low stability in acidic conditions and its potential to undergo oxidation under certain conditions.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as a therapeutic agent for other diseases, such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate for therapeutic use.
In conclusion, 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate is a chemical compound that has gained attention in scientific research for its potential use as a pharmacological agent. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has several advantages and limitations for lab experiments and has several future directions for scientific research.
Synthesemethoden
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate can be synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Vilsmeier-Haack reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with a N,N-dimethylformamide derivative in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has been studied for its potential use as a pharmacological agent in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-acetyl-1-methyl-1H-indol-3-yl 4-methylbenzoate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-acetyl-1-methylindol-3-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-10-14(11-9-12)19(22)23-18-15-6-4-5-7-16(15)20(3)17(18)13(2)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAISBWBNWFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(N(C3=CC=CC=C32)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
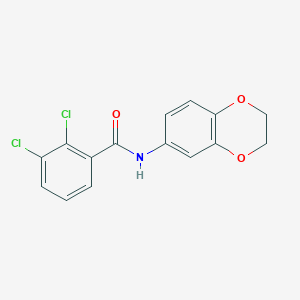
![2-[(2-chlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5875348.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)
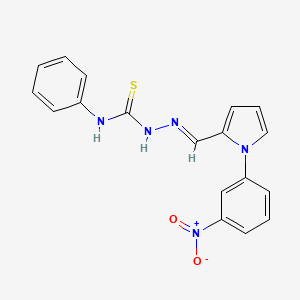
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)
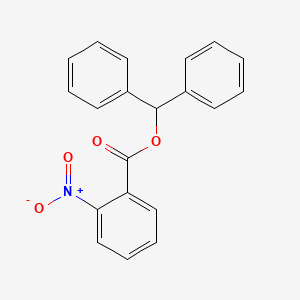
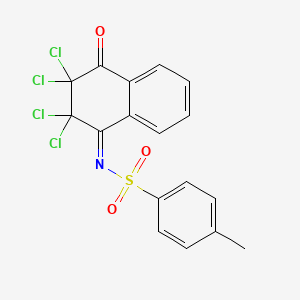
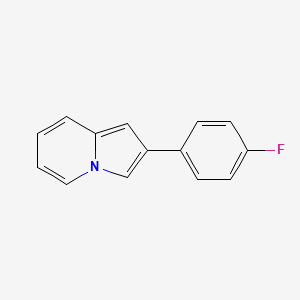
![5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5875408.png)
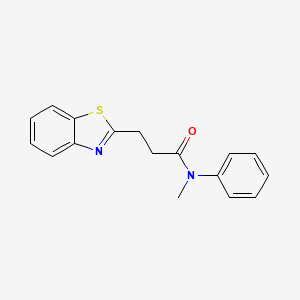
![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)